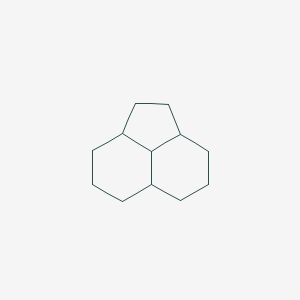

Perhydroacenaphthene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDZWLDRELLWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCCC3C2C(C1)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883801 | |

| Record name | Acenaphthylene, dodecahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-36-3 | |

| Record name | Dodecahydroacenaphthylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acenaphthylene, dodecahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, dodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acenaphthylene, dodecahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroacenaphthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Perhydroacenaphthene

An In-depth Technical Guide to the Synthesis and Characterization of Perhydroacenaphthene

This compound, systematically known as dodecahydroacenaphthylene, is a saturated tricyclic hydrocarbon that has garnered significant interest across diverse scientific and industrial domains. Its compact, rigid structure imparts a high density and substantial volumetric heat of combustion, making it a candidate for advanced high-energy-density fuels in aerospace and propulsion systems.[1][2] Beyond its energetic applications, this compound serves as a critical synthetic intermediate. It is the primary precursor for the synthesis of alkyladamantanes, which are pivotal in nanotechnology and the development of novel pharmaceuticals, including agents for treating neurodegenerative diseases.[3][4][5]

The utility of this compound is intrinsically linked to its stereochemistry. The hydrogenation of its aromatic precursor, acenaphthene, can yield up to four distinct stereoisomers.[6][7] The specific isomeric composition of the final product dictates its physical properties and reactivity in subsequent transformations. Consequently, the ability to control and selectively synthesize a particular isomer is of paramount importance, transforming the synthesis from a simple reduction into a nuanced stereochemical challenge.[6]

This guide provides a comprehensive exploration of the synthesis and characterization of this compound, grounded in established chemical principles and field-proven methodologies. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule. We will delve into the causality behind experimental choices, from catalyst selection to reaction parameter optimization, and detail the analytical workflows required to validate the product's identity, purity, and isomeric distribution.

Part 1: The Synthetic Landscape - From Acenaphthene to this compound

The cornerstone of this compound synthesis is the complete catalytic hydrogenation of acenaphthene (C₁₂H₁₀). This process involves the saturation of the aromatic system with hydrogen, yielding the perhydrogenated product (C₁₂H₂₀). The choice of catalyst and reaction conditions is the most critical factor, as it directly governs the reaction's efficiency, yield, and, most importantly, the stereochemical outcome.

Caption: General synthesis pathway for this compound.

Starting Material: Purification of Acenaphthene

The typical feedstock, acenaphthene, is derived from coal tar and may contain impurities that can poison the hydrogenation catalyst. Therefore, a preliminary purification step is essential for achieving high yields and catalyst longevity. Recrystallization from 95% ethanol is a standard and effective method.[3]

The Core of the Process: Catalytic Hydrogenation

The hydrogenation of acenaphthene is a heterogeneously catalyzed reaction performed under pressure. The selection of the metallic catalyst is the primary lever for controlling the isomeric ratio of the product.

-

Rationale for Catalyst Selection:

-

Raney Nickel: A cost-effective and widely used catalyst for complete hydrogenation. It is typically employed at high temperatures (e.g., ~180°C) and pressures.[3] However, it can be pyrophoric and may have a shorter operational lifetime compared to noble metal catalysts.[7]

-

Palladium on Carbon (Pd/C): Known for its high catalytic activity, Pd/C can achieve near-quantitative yields of this compound. It often operates under slightly milder conditions than Raney Nickel.

-

Nickel on Kieselguhr: This supported nickel catalyst has been shown to selectively produce trans-isomers when the reaction is conducted at elevated temperatures (200°C to 300°C) for an extended duration.[7] The choice of support (kieselguhr) provides a high surface area for the active nickel sites, influencing the stereochemical course of the reaction.

-

Ruthenium (Ru) and Rhodium (Rh) on Carbon: These catalysts are paramount for the selective synthesis of the high-boiling cis-isomer.[6] Operating at temperatures between 80°C and 200°C, Ru/C or Rh/C directs the hydrogenation to favor the formation of the thermodynamically stable cis-conformer, which is often the desired intermediate for specific pharmaceutical syntheses.[6]

-

The Influence of Reaction Parameters

Beyond the catalyst, temperature and hydrogen pressure are critical variables that must be precisely controlled.

-

Temperature: Influences both the reaction rate and the equilibrium between isomers. While higher temperatures accelerate the reaction, they can also lead to isomerization and a less selective product profile. For selective syntheses, such as producing the cis-isomer with Ru/C, maintaining the temperature within the optimal range (e.g., 100-180°C) is crucial to prevent the formation of other isomers.[6]

-

Hydrogen Pressure: A sufficient overpressure of hydrogen is necessary to ensure complete saturation of the aromatic rings. Typical pressures range from 4-10 bar for some palladium-catalyzed processes to over 100 bar for reactions aiming for specific isomer selectivity with Ru/C or Rh/C.[6][8] The pressure directly impacts the concentration of dissolved hydrogen, a key reactant in the surface-catalyzed mechanism.

Part 2: Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. They are designed as self-validating systems, with clear endpoints and analytical checks.

Caption: Standard experimental workflow for this compound synthesis.

Protocol 1: General Synthesis with Raney Nickel

This protocol aims for complete hydrogenation to produce a mixture of this compound isomers.

-

Purification: Dissolve industrial-grade acenaphthylene in hot 95% ethanol, allow it to cool for crystallization, and collect the purified acenaphthene via centrifugation or filtration.[3]

-

Reactor Setup: In a high-pressure autoclave, charge the purified acenaphthene and a catalytic amount of Raney Nickel (typically 5-10% by weight).

-

Inerting: Seal the reactor and purge the atmosphere with hydrogen gas several times to remove all oxygen.

-

Reaction: Pressurize the reactor with hydrogen to an initial pressure of ~0.8 MPa. Begin heating and stirring. As the temperature rises to ~180°C, the reaction will commence, indicated by hydrogen uptake.[3]

-

Pressure Maintenance: Continuously supply hydrogen to the reactor throughout the reaction (approx. 5 hours) to maintain pressure, allowing the final pressure to reach ~4.0 MPa.[3]

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Isolation: Open the reactor and filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate is the this compound product.

Protocol 2: Selective Synthesis of the High-Boiling cis-Isomer with Ru/C

This protocol is optimized for the selective formation of the high-boiling cis-isomer.

-

Reactor Setup: Charge a high-pressure autoclave with purified acenaphthene and 5% Ruthenium on Carbon (Ru/C) catalyst.

-

Inerting: Seal and purge the reactor with hydrogen.

-

Reaction: Pressurize the reactor with hydrogen to 100-200 kg/cm ² (approx. 98-196 bar).[6] Heat the mixture to a controlled temperature between 100°C and 180°C.[6]

-

Monitoring: Maintain the reaction under these conditions for approximately 20 minutes to 4 hours, monitoring for the cessation of hydrogen uptake.[6]

-

Workup and Isolation: Follow steps 6 and 7 from Protocol 1. The resulting product will be enriched in the high-boiling cis-isomer.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the successful synthesis, determine the purity, and, critically, quantify the isomeric distribution of the this compound product.

Gas Chromatography (GC)

GC is the primary technique for separating and quantifying the stereoisomers of this compound. Due to differences in their boiling points and molecular shapes, the isomers exhibit distinct retention times on a suitable capillary column.[6] This allows for the calculation of the relative percentage of each isomer in the final product mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Coupling GC with a mass spectrometer provides definitive structural confirmation.

-

Mass Spectrometry (MS): The electron ionization mass spectrum will confirm the molecular weight of this compound (C₁₂H₂₀, M.W. = 164.29 g/mol ).[9][10] The molecular ion peak (M⁺) will be observed at m/z 164. The fragmentation pattern provides further structural evidence, distinguishing it from any unreacted starting material or partially hydrogenated intermediates.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The complete disappearance of signals in the aromatic region (~7-8 ppm) confirms the full saturation of the acenaphthene precursor. The spectrum will show a complex series of overlapping signals in the aliphatic region (~1-3 ppm), corresponding to the 20 protons of the saturated framework.

-

¹³C NMR: Similarly, the absence of aromatic carbon signals (~120-150 ppm) and the appearance of new signals in the aliphatic region (~20-50 ppm) confirm complete hydrogenation.

-

-

Infrared (IR) Spectroscopy: IR analysis serves as a quick check for reaction completion. The spectrum of the product will be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and will lack the characteristic aromatic C=C stretching bands (around 1600 cm⁻¹) and aromatic C-H bands (above 3000 cm⁻¹) that are present in the acenaphthene starting material.

Data Summary

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst | Typical Temp. (°C) | Typical Pressure | Major Isomer(s) Produced | Typical Yield (%) | Reference |

| Raney Ni | ~180 | Moderate to High | Isomer Mixture | >95% | [3] |

| 5% Pd/C | ~160 | Moderate | Isomer Mixture | ~99.6% | |

| Ru/C or Rh/C | 100 - 180 | High (100-200 kg/cm ²) | High-Boiling cis-Isomer | High | [6] |

| Ni on Kieselguhr | 200 - 300 | High | trans-Isomers | High | [7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀ | [4] |

| Molecular Weight | 164.29 g/mol | [9] |

| Appearance | Colorless liquid or solid | [11] |

| Boiling Point | ~235°C | [4] |

| Melting Point | ~36°C | [4] |

| Density | ~0.939 g/cm³ | [4] |

| CAS Number | 2146-36-3 | [3] |

References

-

Synthesis of this compound . PrepChem.com. [Link]

- EP0255576A1 - Selective preparation of cis-perhydroacenaphthene.

- WO2007003975A1 - Process for the hydrogenation of acenaphthene to this compound.

-

Selective preparation of trans-perhydroacenaphthene - European Patent Office - EP 0253971 B1 . European Patent Office. [Link]

-

Cas 2146-36-3,this compound . LookChem. [Link]

-

This compound | CAS 2146-36-3 . Veeprho. [Link]

-

The stereoisomers of perhydrophenanthrene . American Chemical Society. [Link]

-

This compound (Mixture of Diastereomers) . Pharmaceutical chemistry laboratory Co.,Ltb. [Link]

-

High performance, high density hydrocarbon fuels . NASA Technical Reports Server (NTRS). [Link]

-

Acenaphthylene, dodecahydro- - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

Utilization of High-Density Strained Hydrocarbon Fuels for Propulsion . ResearchGate. [Link]

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2146-36-3 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. veeprho.com [veeprho.com]

- 6. EP0255576A1 - Selective preparation of cis-perhydroacenaphthene - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. WO2007003975A1 - Process for the hydrogenation of acenaphthene to this compound - Google Patents [patents.google.com]

- 9. This compound (Mixture of Diastereomers) - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CAS 2146-36-3: Dodecahydroacenaphthylene | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Perhydroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of perhydroacenaphthene, also known as dodecahydroacenaphthylene. As a fully saturated polycyclic hydrocarbon, its unique structural characteristics and stability make it a significant precursor in the synthesis of advanced materials and pharmaceutical intermediates. This document is intended to serve as a detailed resource, combining established data with practical insights to support research and development activities.

Introduction: Understanding this compound

This compound (C₁₂H₂₀) is the fully hydrogenated derivative of acenaphthene, resulting in a tricyclic alkane structure.[1] Its saturated nature imparts high stability, making it a versatile building block in specialized chemical syntheses.[1][2] The primary interest in this compound stems from its role as a key starting material for the production of adamantane derivatives, particularly 1,3-dimethyladamantane.[2][3] These caged hydrocarbon structures are of significant interest in nanotechnology and for the development of therapeutics, including antidementia agents.[2]

The synthesis of this compound is typically achieved through the catalytic hydrogenation of acenaphthene. The choice of catalyst and reaction conditions is critical as it influences the stereochemical outcome of the product, leading to different isomers.[4] This guide will delve into the known physical and chemical properties of this compound, with a focus on providing actionable data and experimental context.

Molecular Structure and Isomerism

The rigid, fused-ring system of this compound gives rise to stereoisomerism, a critical consideration in its application. The relative orientation of the hydrogen atoms at the ring junctions can result in several diastereomers. The two primary classifications are the cis and trans isomers, which can be selectively synthesized.

The selective preparation of cis-perhydroacenaphthene can be achieved by hydrogenating acenaphthene at temperatures between 80°C and 200°C in the presence of a Ruthenium (Ru) and/or Rhodium (Rh) based catalyst.[4] Conversely, the selective synthesis of trans-isomers is accomplished through hydrogenation at higher temperatures, ranging from 200°C to 300°C, using a nickel catalyst on a kieselguhr carrier.[4] The different spatial arrangements of these isomers can influence their physical properties and reactivity.

Caption: Synthesis pathways to Cis and Trans isomers of this compound.

Physical and Thermochemical Properties

The physical properties of this compound are characteristic of a saturated hydrocarbon of its molecular weight. It is a colorless liquid at room temperature with a relatively high density and low volatility.[1] The available data often pertains to a mixture of isomers, as complete separation can be challenging.

Table 1: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀ | [1] |

| Molecular Weight | 164.29 g/mol | [4][5] |

| CAS Number | 2146-36-3 | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 36 °C | [1][6] |

| Boiling Point | ~235 °C | [1][6] |

| Density | ~0.939 g/cm³ | [1][6] |

| Flash Point | 78.7 °C | [1][6] |

| Refractive Index | 1.577 (at 20°C) | [1][6] |

| Vapor Pressure | 0.0899 mmHg at 25°C | [1][6] |

Solubility Profile

Table 2: Expected Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility |

| Water | High | Insoluble |

| Methanol | High | Sparingly Soluble |

| Ethanol | High | Sparingly to Moderately Soluble |

| Acetone | Medium | Soluble |

| Toluene | Low | Freely Soluble |

| Hexane | Low | Freely Soluble |

Experimental Protocol: Determination of Solubility

A reliable method for determining the solubility of this compound in various solvents is the isothermal equilibrium method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Allow the undissolved solid to settle, and carefully extract a known volume of the saturated supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID), against a calibration curve.

-

Calculation: The solubility can then be expressed in terms of mass per volume (e.g., mg/mL) or as a mole fraction.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a comprehensive public database of spectra for the individual isomers is limited, the expected spectral characteristics can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the complexity of the fused ring system and the presence of multiple stereoisomers, the proton NMR spectrum of a mixture is expected to show a complex series of overlapping multiplets in the aliphatic region, typically between 1.0 and 2.5 ppm. The specific chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule. For individual, purified isomers, a more resolved spectrum would be expected, with distinct signals for the methine and methylene protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For a mixture of isomers, a larger number of signals will be observed. The chemical shifts are expected in the aliphatic region, generally between 20 and 50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be relatively simple, dominated by the characteristic absorptions of C-H bonds in a saturated hydrocarbon.

-

C-H Stretching: Strong bands are anticipated in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH groups.

-

C-H Bending: Medium to strong absorptions are expected around 1450-1470 cm⁻¹ due to scissoring and bending vibrations of the methylene groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern will be characteristic of a saturated cyclic hydrocarbon, involving the loss of alkyl fragments.

Chemical Properties and Reactivity

As a fully saturated hydrocarbon, this compound is a relatively inert and stable compound under standard conditions.[1] Its chemical reactivity is primarily centered on transformations that can be induced under more forceful conditions, such as in the presence of strong acids or at elevated temperatures.

Isomerization to Alkyladamantanes

The most significant chemical transformation of this compound is its Lewis acid-catalyzed isomerization to form adamantane derivatives.[2][3] This reaction is of considerable industrial and pharmaceutical interest.

Caption: Isomerization of this compound to alkyladamantanes via carbocation intermediates.

This rearrangement proceeds through a series of carbocation intermediates, leading to the thermodynamically more stable cage-like structure of the adamantane skeleton. The efficiency and selectivity of this process are dependent on the choice of Lewis acid, solvent, and reaction temperature.

Experimental Protocol: Isomerization to 1,3-Dimethyladamantane

-

Reaction Setup: In a moisture-free environment, charge a reactor with this compound and a suitable solvent (e.g., a dry alkane).

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), while maintaining a controlled temperature.

-

Reaction: Stir the mixture at the desired temperature for a specified time to allow for the isomerization to proceed. The reaction progress can be monitored by GC.

-

Quenching: Carefully quench the reaction by the slow addition of water or an aqueous base.

-

Workup and Purification: Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄). The product can then be purified by distillation or chromatography.

Other Potential Reactions

While the isomerization to adamantanes is the most prominent reaction, other transformations typical of saturated hydrocarbons could potentially occur under specific conditions:

-

Oxidation: this compound is expected to be resistant to mild oxidizing agents. However, under strong oxidative conditions, it could undergo C-H bond oxidation.

-

Halogenation: Free-radical halogenation with chlorine or bromine under UV light or at high temperatures could lead to the substitution of hydrogen atoms.

-

Pyrolysis: At very high temperatures, thermal cracking of the C-C bonds could occur, leading to a mixture of smaller hydrocarbon fragments.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate precautions in a well-ventilated area, away from sources of ignition.[1] While specific toxicity data is limited, as with most hydrocarbons, prolonged or repeated exposure should be avoided. It is recommended to consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a stable, saturated polycyclic hydrocarbon with significant applications as a precursor in the synthesis of adamantane derivatives for the pharmaceutical and materials science industries. Its physical and chemical properties are largely dictated by its saturated, fused-ring structure and the presence of multiple stereoisomers. While foundational data on its properties are available, further research into the distinct characteristics of its individual isomers and a more comprehensive exploration of its reactivity beyond isomerization would be beneficial for advancing its applications. This guide serves as a foundational resource for researchers and professionals working with this versatile molecule.

References

-

LookChem. (n.d.). Cas 2146-36-3, this compound. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 2146-36-3. Retrieved from [Link]

-

Topbatt Chemical Co., Ltd. (n.d.). This compound - CAS:2146-36-3. Retrieved from [Link]

- Google Patents. (n.d.). EP0255576A1 - Selective preparation of cis-perhydroacenaphthene.

-

ChemSrc. (n.d.). Dodecahydroacenaphthylene | CAS#:2146-36-3. Retrieved from [Link]

-

NIST. (n.d.). perhydroacenaphthylene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 2146-36-3[this compound]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105461499A - Preparation method of this compound.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2000). Vapor Pressure and Liquid Heat Capacity of Perhydroacenaphthylene and Perhydrophenanthrene. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. veeprho.com [veeprho.com]

- 4. Reactions of hydroxyl radicals and ozone with acenaphthene and acenaphthylene. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 2146-36-3 [chemicalbook.com]

- 7. Halogenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoisomers of Perhydroacenaphthene and Their Relative Stabilities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydroacenaphthene, systematically known as dodecahydroacenaphthylene or tricyclo[6.3.1.04,12]dodecane, is a saturated tricyclic hydrocarbon with a rigid and sterically demanding framework.[1][2] Its unique three-dimensional structure makes it a valuable building block in medicinal chemistry and materials science, particularly as a precursor in the synthesis of adamantane derivatives and other cage compounds.[3] The hydrogenation of acenaphthene yields a mixture of stereoisomers, and understanding the distinct spatial arrangements and relative stabilities of these isomers is paramount for controlling reaction outcomes and designing novel molecules with specific pharmacological or material properties. This guide provides a comprehensive analysis of the stereoisomers of this compound, their conformational features, and a discussion of their relative thermodynamic stabilities.

The Stereoisomers of this compound

The structure of this compound consists of a cyclohexane ring fused with a cyclopentane ring, which in turn is bridged by an ethano group. This arrangement gives rise to several chiral centers and, consequently, a number of possible stereoisomers. The stereochemistry is primarily defined by the nature of the ring fusions. Based on the principles of stereoisomerism in fused ring systems, this compound can exist as four possible diastereomers.[4] These arise from the cis or trans fusion of the six-membered and five-membered rings.

The four principal stereoisomers are:

-

cis-syn-cis

-

cis-anti-cis

-

trans-syn-trans

-

trans-anti-trans

The terms cis and trans refer to the relative stereochemistry of the hydrogen atoms at the ring junctions. The syn and anti descriptors denote the relationship between the hydrogen atoms on the bridging ethano group relative to the cyclopentane ring.

Diagram of this compound Stereoisomers

Caption: The four main stereoisomers of this compound.

Conformational Analysis and Stability

The relative stability of the this compound stereoisomers is dictated by the degree of ring strain, which includes angle strain, torsional strain, and steric interactions. Drawing parallels from the well-studied decal in and perhydroanthracene systems, some fundamental principles can be applied.[5]

-

Ring Fusion: In general, trans-fused ring systems tend to be more stable than their cis-fused counterparts due to a reduction in gauche-butane interactions. For decalin, the trans isomer is more stable than the cis isomer by approximately 10.5 kJ/mol.[5] This suggests that the trans-fused isomers of this compound are likely to be thermodynamically favored over the cis-fused isomers.

-

Conformational Rigidity: The trans isomers are conformationally rigid, whereas the cis isomers can undergo ring flipping to adopt different chair-like conformations. However, the bridged nature of the this compound skeleton imposes significant constraints on this flexibility.

-

Steric Interactions: The syn and anti arrangement of the ethano bridge introduces further steric considerations. In the syn isomers, the bridge may lead to greater steric hindrance and a higher overall energy compared to the more extended conformation of the anti isomers. For instance, in the related perhydrophenanthrene system, the trans-anti-trans isomer is approximately 5.7 kcal/mol more stable than the trans-syn-trans isomer.[6]

trans-anti-trans > trans-syn-trans > cis-anti-cis > cis-syn-cis

This proposed order prioritizes the more stable trans ring fusion and the less sterically hindered anti conformation. It is important to note that this is an estimation, and definitive quantification would require dedicated computational studies or experimental equilibration studies.

Synthesis of this compound Stereoisomers

The primary route to this compound is the catalytic hydrogenation of acenaphthene. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst and reaction conditions. This allows for the selective preparation of either cis or trans isomers as the major product.

Selective Synthesis of cis-Perhydroacenaphthene

The selective synthesis of the cis-isomer of this compound can be achieved through hydrogenation of acenaphthene in the presence of a Ruthenium (Ru) and/or Rhodium (Rh) based catalyst.[4] The reaction is typically carried out at temperatures ranging from 80 to 200°C.[4] The cis-isomer is reported to have the highest boiling point among the isomers.[4]

Experimental Protocol: Selective Synthesis of cis-Perhydroacenaphthene [4]

-

Catalyst Preparation: A suitable Ru or Rh catalyst on a support (e.g., carbon) is prepared.

-

Reaction Setup: A high-pressure autoclave is charged with acenaphthene and the catalyst in a suitable solvent.

-

Hydrogenation: The reactor is purged with hydrogen and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to a temperature between 80 and 200°C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of acenaphthene and the isomeric ratio of the this compound products.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent is evaporated, and the resulting mixture of this compound isomers, enriched in the cis-isomer, can be further purified by fractional distillation.

Selective Synthesis of trans-Perhydroacenaphthene

The selective preparation of trans-isomers of this compound is achieved by hydrogenation of acenaphthene at higher temperatures, typically between 200°C and 300°C, using a nickel catalyst on a kieselguhr carrier.

Experimental Protocol: Selective Synthesis of trans-Perhydroacenaphthene

-

Catalyst: A nickel-on-kieselguhr catalyst is used.

-

Reaction Setup: A high-pressure reactor is charged with acenaphthene and the nickel catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen, and the temperature is raised to 200-300°C.

-

Reaction Monitoring and Work-up: Similar to the cis-isomer synthesis, the reaction is monitored by GC, and upon completion, the product is isolated by filtration and removal of any solvent.

Diagram of Synthetic Pathways to this compound Isomers

Caption: Selective synthesis of cis and trans this compound isomers.

Separation and Characterization

A mixture of this compound diastereomers can be separated using chromatographic techniques.[3] Column chromatography on silica gel with an appropriate solvent system is a common method for separating diastereomers.[3] High-performance liquid chromatography (HPLC), potentially with a chiral stationary phase if enantiomeric separation is required, can also be employed for analytical and preparative separations.[7]

Characterization of the individual stereoisomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

-

1H NMR: The chemical shifts and coupling constants of the protons in each isomer will be unique due to their different spatial environments. The relative stereochemistry of the hydrogens at the ring junctions and on the bridge can be determined through analysis of coupling patterns and Nuclear Overhauser Effect (NOE) experiments. For example, a larger coupling constant is typically observed for trans-diaxial protons compared to cis or equatorial-axial protons.

-

13C NMR: The number of unique carbon signals in the 13C NMR spectrum provides information about the symmetry of the molecule. Each stereoisomer will have a distinct 13C NMR spectrum, with the chemical shifts of the carbons being sensitive to the local steric environment.

While a comprehensive, publicly available database of the NMR spectra for all individual this compound isomers is not readily found, the general principles of NMR spectroscopy for cyclic and polycyclic alkanes can be applied for their identification upon successful isolation.

Summary and Future Outlook

The stereoisomers of this compound present a fascinating case study in the stereochemistry of rigid, tricyclic systems. While the selective synthesis of cis and trans isomer families is achievable through careful selection of hydrogenation catalysts and conditions, the isolation and full characterization of all four principal diastereomers remains a more challenging task.

Based on established principles of conformational analysis, the trans-anti-trans isomer is predicted to be the most stable, though quantitative energetic data is needed for confirmation. For researchers and drug development professionals, the ability to selectively synthesize and isolate these isomers opens up avenues for creating novel molecular scaffolds with precisely controlled three-dimensional geometries.

Future work in this area should focus on:

-

Computational Studies: High-level computational chemistry studies to accurately determine the relative energies and conformational landscapes of all this compound stereoisomers.

-

Isolation and Characterization: The development of robust methods for the separation of all stereoisomers and their full spectroscopic characterization, including 1D and 2D NMR, to create a definitive reference library.

-

Application in Synthesis: Exploration of the use of individual this compound isomers as chiral building blocks in the synthesis of complex target molecules.

By continuing to explore the rich stereochemistry of this compound, the scientific community can unlock its full potential in the design and creation of next-generation pharmaceuticals and advanced materials.

References

-

Stereochemistry. (n.d.). WILLINGDON COLLEGE, SANGLI. Retrieved from [Link]

-

Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. (n.d.). Retrieved from [Link]

- Selective preparation of cis-perhydroacenaphthene. (1988). Google Patents.

-

Use conformational analysis to explain why. (2018). Chegg.com. Retrieved from [Link]

-

perhydroanthracene. (n.d.). Semantic Scholar. Retrieved from [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2015). National Institutes of Health. Retrieved from [Link]

-

Separation of diastereomers. (2008). Chromatography Forum. Retrieved from [Link]

-

Chemical Properties of Tricyclo[7.2.1.0(5,12)]dodecane, isomer # 3. (n.d.). Cheméo. Retrieved from [Link]

-

A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. (2020). ANU Open Research. Retrieved from [Link]

-

How can we separate diastereomers of larger organic moiety? (2024). ResearchGate. Retrieved from [Link]

-

Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved from [Link]

-

A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules †. (2020). MDPI. Retrieved from [Link]

-

How to separate a mixture of two diastereomers? (2024). ResearchGate. Retrieved from [Link]

-

M.Sc.II (Org.Steriochem.) || Topic: Perhydrophenanthrene || By Prof. Dhawale K.D. (2020). YouTube. Retrieved from [Link]

-

Calculated strain energies (kcal/mol) for isomers of 5 (MM2). (n.d.). ResearchGate. Retrieved from [Link]

-

Vapor Pressure and Liquid Heat Capacity of Perhydroacenaphthylene and Perhydrophenanthrene. (n.d.). ResearchGate. Retrieved from [Link]

-

Tricyclo[7.2.1.0(5,12)]dodecane, isomer # 3. (n.d.). NIST WebBook. Retrieved from [Link]

-

cis-anti-cis-Perhydro-anthracene. (n.d.). SpectraBase. Retrieved from [Link]

-

Chemical Properties of Tricyclo[8.3.0.0(4,9)]dodecane, isomer # 3. (n.d.). Cheméo. Retrieved from [Link]

-

8-Azatricyclo[6.3.1.04,12]dodecane. (n.d.). PubChem. Retrieved from [Link]

-

trans-Anti-trans-perhydrophenanthrene. (n.d.). PubChem. Retrieved from [Link]

-

This compound (Mixture of Diastereomers). (n.d.). plcchemical.com. Retrieved from [Link]

-

Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018). Master Organic Chemistry. Retrieved from [Link]

-

5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

-

Stereoselective synthesis of (S)-9-cis- and (S)-11-cis-13,14-dihydroretinoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Stereoisomers, enantiomers, diastereomers, constitutional isomers and meso compounds. (n.d.). Khan Academy. Retrieved from [Link]

-

Thermochemical Properties of exo-Tricyclo[5.2.1.0(2,6)]decane (JP-10 Jet Fuel) and Derived Tricyclodecyl Radicals. (n.d.). ResearchGate. Retrieved from [Link]

-

One-step, stereoselective synthesis of octahydrochromanes via the Prins reaction and their cannabinoid activities. (2014). National Institutes of Health. Retrieved from [Link]

-

Stereoisomers, Enantiomers, Meso Compounds, Diastereomers, Constitutional Isomers, Cis & Trans. (2016). YouTube. Retrieved from [Link]

-

Stereoselective Synthesis of E- and Z-Isocyanoalkenes. (n.d.). NSF Public Access Repository. Retrieved from [Link]

-

trans,anti,trans-Perhydrophenanthrene. (n.d.). SpectraBase. Retrieved from [Link]

-

cis-anti-cis-Perhydro-anthracene. (n.d.). SpectraBase. Retrieved from [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]

-

Stereoselective Synthesis of Polysubstituted Spiropentanes. (2014). National Institutes of Health. Retrieved from [Link]

Sources

- 1. CAS 2146-36-3: Dodecahydroacenaphthylene | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 6. Solved Use conformational analysis to explain why | Chegg.com [chegg.com]

- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Perhydroacenaphthene

Abstract

Perhydroacenaphthene (dodecahydroacenaphthylene), the fully saturated derivative of acenaphthene, presents a unique characterization challenge due to its complex stereochemistry and non-aromatic, alicyclic nature. As a tricyclic alkane, its structural elucidation relies heavily on a multi-pronged spectroscopic approach. This technical guide provides an in-depth exploration of the mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy techniques essential for the comprehensive analysis of this molecule. Moving beyond a simple recitation of data, this document delves into the causal relationships behind spectroscopic phenomena, offering field-proven insights for researchers and drug development professionals working with saturated polycyclic systems. The protocols and interpretations herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The this compound Structure

This compound (C₁₂H₂₀, Molar Mass: ~164.29 g/mol ) is a saturated tricyclic hydrocarbon.[1][2] Its structure is derived from the complete hydrogenation of acenaphthene, which eliminates all π-systems and introduces significant conformational complexity. The hydrogenation process can result in several diastereomers (e.g., cis, cis, cis- and other cis/trans combinations), making stereochemical assignment a critical aspect of its analysis.[3] Understanding the precise three-dimensional structure is paramount in fields like nanotechnology, where it serves as a precursor for materials such as alkyladamantanes.[3][4][5]

This guide will treat this compound as a model system for demonstrating a rigorous, integrated spectroscopic workflow.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides the foundational data points of molecular weight and elemental formula. For a non-volatile, stable hydrocarbon like this compound, Electron Ionization (EI) is the most common and informative technique.

The Causality of EI-MS for Saturated Hydrocarbons

In EI-MS, high-energy electrons bombard the molecule, causing the ejection of an electron to form a molecular ion (M⁺•). The energy imparted is often sufficient to induce fragmentation. For saturated cyclic systems, fragmentation is not random; it preferentially occurs at points that lead to more stable carbocations or radical species. The resulting fragmentation pattern is a highly reproducible fingerprint of the molecule's carbon skeleton.

Predicted Mass Spectrum of this compound

| m/z Value | Ion Identity | Interpretation & Rationale |

| 164 | [C₁₂H₂₀]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight.[1] As a stable hydrocarbon, this peak is expected to be clearly visible. |

| 149 | [M - CH₃]⁺ | Loss of a methyl radical. This is a common fragmentation but may be less favorable than ring-opening pathways. |

| 136 | [M - C₂H₄]⁺ | Loss of ethylene via a retro-Diels-Alder (rDA) type fragmentation after initial ring opening. This is a characteristic pathway for cyclic systems. |

| 121 | [M - C₃H₇]⁺ | Loss of a propyl fragment, indicative of significant rearrangement post-ionization. |

| 95 | [C₇H₁₁]⁺ | A common fragment for polycyclic alkanes, often corresponding to a stable bicyclic or monocyclic cation. |

| 67 | [C₅H₇]⁺ | Represents a stable cyclopentenyl cation or similar C₅ fragment, a very common species in the mass spectra of alicyclic compounds. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Separation : Inject 1 µL of the solution into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min to ensure separation from any residual solvent or impurities.

-

MS Detection (EI) : The GC eluent is directed into the mass spectrometer. Set the ion source to Electron Ionization (EI) at 70 eV.

-

Data Acquisition : Scan a mass range from m/z 40 to 400.

-

Analysis : Identify the peak corresponding to this compound based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions as predicted in the table above.

Infrared (IR) Spectroscopy: Probing Functional Groups

For a saturated hydrocarbon, the IR spectrum is relatively simple but provides definitive proof of the absence of unsaturation (C=C, C≡C) and functional groups (O-H, C=O). Its primary utility is in confirming the purely aliphatic nature of the molecule.

Predicted IR Absorptions for this compound

The analysis of an alkane's IR spectrum is a process of confirmation by subtraction. We confirm the presence of C-H bonds and the absence of nearly everything else.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Rationale |

| 2950-2850 | C-H Stretch | Strong, sharp peaks . This is the most prominent feature. The presence of absorption strictly below 3000 cm⁻¹ is a definitive indicator that all carbons are sp³ hybridized.[6] |

| 1465-1450 | CH₂ Scissoring Bend | Medium intensity absorption. Confirms the presence of methylene groups, which are abundant in the structure. |

| ~1375 | CH₃ Symmetric Bend | Weak or absent. This compound has no methyl groups, so the absence of this characteristic peak helps confirm the tricyclic structure. |

| ~720 | CH₂ Rocking | Weak absorption, sometimes seen in chains of four or more methylene groups. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-free swab or a swab lightly dampened with isopropanol, followed by a dry swab.

-

Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

-

Sample Application : If this compound is a solid or waxy material, place a small amount onto the center of the ATR crystal.[2] Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

-

Analysis : Process the spectrum (automatic background subtraction). Confirm the presence of strong C-H stretching bands just below 3000 cm⁻¹ and the C-H bending modes. Verify the absence of significant peaks in other regions (e.g., 1600-1800 cm⁻¹ for C=O/C=C, 3200-3600 cm⁻¹ for O-H).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information, revealing the connectivity and stereochemical relationships of the carbon and hydrogen atoms.

¹³C NMR Spectroscopy

Due to the potential for stereoisomers, the ¹³C NMR spectrum can be complex. The number of unique signals directly reflects the molecule's symmetry. For a highly symmetric isomer, fewer peaks will be observed. All signals are expected in the aliphatic region (typically 10-50 ppm).[7] Insights from studies on analogous systems like perhydroanthracenes are invaluable for predicting chemical shifts.[8]

Predicted ¹³C NMR Chemical Shifts:

-

Bridgehead Carbons (CH): Expected to be the most downfield of the aliphatic signals (e.g., 35-45 ppm) due to being at the fusion of multiple rings.

-

Methylene Carbons (CH₂): A series of peaks between 20-35 ppm. The exact chemical shift will be highly dependent on their position and stereochemical environment (axial vs. equatorial-like positions relative to the fused ring system).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be a complex series of overlapping multiplets in the upfield region (typically 1.0-2.5 ppm). A high-field instrument (≥500 MHz) is essential for achieving any meaningful resolution.

Key Features to Expect:

-

Signal Overlap : Due to the purely aliphatic nature, all 20 protons will resonate in a narrow chemical shift range.

-

Complex Coupling : Protons on adjacent carbons will exhibit complex splitting patterns (e.g., triplets, quartets, or more complex multiplets) due to spin-spin coupling. Diastereotopic protons on the same CH₂ group will be chemically non-equivalent and will couple to each other (geminal coupling) as well as to vicinal protons, further complicating the spectrum.

-

No Distinctive Peaks : Unlike molecules with functional groups, there will be no easily identifiable, isolated signals. Interpretation will rely heavily on 2D NMR techniques.

2D NMR for Unambiguous Assignment (COSY & HSQC)

Given the complexity, 2D NMR is not optional; it is required.

-

COSY (Correlation Spectroscopy) : Maps ¹H-¹H coupling relationships. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the tracing of proton connectivity through the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon signal to which it is directly attached. This is the most powerful experiment for this molecule, as it spreads the highly overlapped ¹H signals out over the much wider ¹³C chemical shift range.

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[7]

-

¹H NMR Acquisition : Acquire a standard ¹H spectrum.

-

2D NMR Acquisition :

-

Run a standard gradient-selected COSY experiment.

-

Run a standard gradient-selected HSQC experiment, optimized for one-bond C-H coupling (~135-145 Hz).

-

-

Data Analysis :

-

Step 1 : Identify the number of unique carbon signals in the ¹³C spectrum to determine the molecule's symmetry.

-

Step 2 : Use the HSQC spectrum to correlate each proton multiplet with its attached carbon.

-

Step 3 : Use the COSY spectrum to walk along the carbon chains, establishing H-C-C-H connectivity. For example, find a proton on C1, use its HSQC cross-peak to identify it, then find its COSY cross-peaks to identify its neighbors on C2, and so on.

-

Integrated Spectroscopic Workflow

A robust analysis follows a logical, self-validating sequence. The diagram below illustrates the ideal workflow for characterizing an unknown sample suspected to be this compound.

Caption: Integrated workflow for this compound analysis.

Molecular Structure and Atom Numbering

For the purpose of NMR discussion, a standardized numbering scheme is essential. The diagram below shows the this compound skeleton. Note that due to stereoisomerism, the chemical equivalence of atoms can change.

Caption: this compound carbon skeleton with numbering.

Conclusion

The spectroscopic analysis of this compound is a quintessential exercise in structural chemistry. While no single technique can provide a complete picture, a synergistic application of Mass Spectrometry, IR Spectroscopy, and a suite of 1D and 2D NMR experiments can unambiguously determine its structure and stereochemistry. Mass spectrometry confirms the molecular formula, IR spectroscopy verifies its saturated, non-functionalized nature, and NMR spectroscopy meticulously maps the atomic connectivity. This integrated approach, grounded in a firm understanding of the principles behind each technique, provides the trustworthy and authoritative data required by researchers in advanced materials and pharmaceutical development.

References

-

National Institute of Standards and Technology. (n.d.). perhydroacenaphthylene. NIST Chemistry WebBook. Retrieved from [Link]1]

-

National Institute of Standards and Technology. (n.d.). Perhydroanthracene, (4aα, 8aα, 9aα, 10aβ)-. NIST Chemistry WebBook. Retrieved from [Link]]

-

LookChem. (n.d.). Cas 2146-36-3, this compound. Retrieved from [Link]3]

-

Dalling, D. K., & Grant, D. M. (1974). Carbon-13 magnetic resonance. XXIV. Perhydroanthracenes and perhydrophenanthrenes. Journal of the American Chemical Society, 96(6), 1827–1834. Retrieved from [Link]8]

-

Reich, H. (n.d.). Structure Determination Using Spectroscopic Methods. ACS Division of Organic Chemistry. Retrieved from [Link]]

-

LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link] [This is a general reference; a more specific link to a relevant page would be ideal but the base URL is provided for verification].

-

Veeprho. (n.d.). This compound | CAS 2146-36-3. Retrieved from [Link]5]

-

Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link] [This is a general reference; a more specific link to the PDF would be ideal but the base URL is provided for verification].[7]

Sources

conformational analysis of the perhydroacenaphthene ring system

An In-depth Technical Guide to the Conformational Analysis of the Perhydroacenaphthene Ring System

Authored by a Senior Application Scientist

The this compound framework, a saturated tricyclic hydrocarbon, represents a fascinating and complex challenge in stereochemical analysis. As a foundational structure for adamantane derivatives, which have significant applications in drug development and materials science, a thorough understanding of its conformational landscape is paramount.[1][2] This guide provides a comprehensive exploration of the stereoisomerism, conformational preferences, and dynamic behavior of the this compound ring system. We will delve into the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and modern computational modeling to elucidate the three-dimensional architecture and relative energetic stabilities of its various isomers. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this important carbocyclic system.

Introduction: The Structural Significance of this compound

This compound, the fully hydrogenated derivative of acenaphthene, is a tricyclic system comprising two fused six-membered rings and one fused five-membered ring. Its rigid, compact structure makes it a crucial synthetic intermediate, most notably in the Lewis acid-catalyzed isomerization to form adamantane and its derivatives.[3] These diamondoid structures are integral to the development of pharmaceuticals, such as antivirals and agents for treating neurodegenerative diseases, and for creating high-performance polymers and lubricants.[1]

The therapeutic efficacy and material properties derived from this scaffold are intrinsically linked to its three-dimensional geometry. Therefore, a precise characterization of its stable conformations and the energy barriers between them is not merely an academic exercise but a critical component of rational molecular design. This guide will dissect the conformational intricacies of this compound, providing both the theoretical foundation and practical methodologies for its analysis.

Stereoisomerism: Defining the this compound Landscape

The hydrogenation of acenaphthene creates multiple stereogenic centers, leading to the formation of four distinct stereoisomers.[2] The classification of these isomers is based on the relative stereochemistry at the ring junctions. The this compound system can be viewed as a cyclopentane ring fused to a decalin (perhydronaphthalene) core. The primary stereochemical descriptors arise from the fusion of the five-membered ring to the six-membered rings.

The four stereoisomers are typically generated as a mixture during non-selective hydrogenation, but specific catalytic systems can favor the formation of certain isomers.[2] For instance, hydrogenation with Raney nickel often produces a mixture, whereas ruthenium (Ru) or rhodium (Rh) based catalysts have been shown to selectively prepare the cis-isomer.[2]

Figure 1: The primary stereoisomers of the this compound ring system.

Conformational Energetics and Stability

The stability of each stereoisomer is dictated by the sum of its internal strain energies, including torsional strain, angle strain, and non-bonded steric interactions (van der Waals strain). The principles governing the conformational analysis of cyclohexane and decalin systems are directly applicable here.

-

Chair and Boat Conformations: The six-membered rings will preferentially adopt a low-energy chair conformation to minimize torsional and angle strain. High-energy twist-boat conformations may be forced in highly strained isomers.

-

Gauche Interactions: In cis-fused ring systems, additional gauche-butane interactions are introduced, which typically raises the energy of the molecule relative to its trans-fused counterpart. For example, cis-decalin is less stable than trans-decalin.[4]

-

1,3-Diaxial Interactions: Steric repulsion between axial substituents on a cyclohexane ring is a major source of strain. In the this compound system, axial hydrogens and ring junctions can lead to significant destabilizing 1,3-diaxial interactions.

The trans-fused isomers are generally expected to be more stable than their cis-fused counterparts due to a reduction in gauche interactions and overall steric strain. However, the constraints imposed by the fused five-membered ring can alter the idealized geometries and energies. Computational modeling is essential for quantifying these subtle energetic differences.

Quantitative Energetic Data

| Isomer/Conformer | Key Strain Features | Relative Energy (kcal/mol) (Illustrative) |

| trans,anti,trans | All-chair, strain-free reference | 0.0 |

| trans,syn,cis | One cis-decalin type junction | ~2.7-3.2 |

| cis,anti,trans | One cis-decalin type junction | ~2.7-3.2 |

| cis,syn,cis | Two cis-decalin type junctions, potential 1,3-diaxial interactions | ~4.5-5.6 |

| Isomer with Boat Ring | Forced boat/twist-boat conformation in one ring | > 5.0 |

Note: These values are illustrative, based on energies from analogous tricyclic systems, to demonstrate the magnitude of strain effects.[5]

Methodologies for Conformational Analysis

A dual-pronged approach combining experimental spectroscopy and computational chemistry provides the most complete picture of the conformational landscape.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful experimental tool for studying conformations in solution. Proton (¹H) and Carbon-13 (¹³C) NMR provide data on chemical environments, connectivity, and spatial relationships.

Causality in Experimental Design: The choice of NMR experiment is dictated by the specific information required. A simple ¹H NMR provides chemical shifts and coupling constants, which are highly sensitive to dihedral angles (Karplus relationship). For unambiguous assignment, 2D experiments like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) are necessary to map proton-proton and proton-carbon connectivities, respectively. NOESY (nuclear Overhauser effect spectroscopy) is crucial for determining through-space proximity of protons, which directly validates conformational models.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of the this compound isomer (5-10 mg) in an appropriate deuterated solvent (~0.6 mL), such as chloroform-d (CDCl₃) or benzene-d₆. The choice of solvent can sometimes influence conformational equilibria.

-

Data Acquisition:

-

Acquire a standard high-resolution ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton coupling networks.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to assign protons to their directly attached carbons.

-

Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-500 ms) to identify through-space correlations.

-

-

Data Analysis:

-

Chemical Shifts: Analyze the dispersion of signals. Protons in sterically compressed environments (e.g., axial positions) are typically shielded (shifted upfield) compared to their equatorial counterparts.

-

Coupling Constants (³JHH): Extract proton-proton coupling constants from the ¹H spectrum. Large couplings (8-12 Hz) between vicinal protons are indicative of a diaxial relationship (~180° dihedral angle), while small couplings (1-5 Hz) suggest axial-equatorial or diequatorial relationships.

-

NOE Correlations: Analyze the NOESY spectrum for cross-peaks. A strong NOE between two protons indicates they are close in space (< 5 Å), providing definitive proof of specific stereochemical and conformational arrangements, such as 1,3-diaxial relationships.

-

Computational Workflow: From Structure to Stable Conformer

Computational modeling complements experimental data by providing optimized geometries and accurate relative energies for all possible conformers.

Self-Validating System: This workflow is self-validating because it begins with a broad, low-level search to ensure no plausible conformers are missed, followed by high-level quantum mechanical optimization and frequency calculations. The final validation comes from comparing the computed parameters (e.g., coupling constants, NOE distances) with experimental NMR data.

Figure 2: A robust workflow for the computational conformational analysis of this compound.

Step-by-Step Computational Protocol:

-

Initial Structure Generation: Build the 3D structure of the desired this compound stereoisomer using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94). This step rapidly explores the potential energy surface to identify all plausible low-energy conformers.

-

DFT Optimization: Take the unique conformers identified in the MM search (e.g., those within 5-10 kcal/mol of the global minimum) and perform a full geometry optimization using a more accurate Density Functional Theory (DFT) method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)).[6]

-

Vibrational Frequency Analysis: For each DFT-optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

-

High-Accuracy Energy Calculation: To obtain highly reliable relative energies, perform a single-point energy calculation on each optimized geometry using a more sophisticated DFT functional and a larger basis set (e.g., a modern range-separated functional with a triple-zeta basis set).

-

Property Calculation and Comparison: From the final optimized structures, calculate NMR chemical shifts and coupling constants. Compare these computed values directly with the experimental data to confirm the conformational assignment.

Conclusion

The conformational analysis of the this compound ring system is a complex but tractable problem that requires the integrated use of modern analytical techniques. Its stereoisomers exhibit distinct three-dimensional structures and energetic profiles governed by classic principles of steric and torsional strain. A robust analytical approach, grounded in high-field NMR spectroscopy and validated by multi-level computational modeling, is essential for accurately characterizing this landscape. The detailed structural insights gained from such analyses are fundamental to the fields that rely on the this compound scaffold, enabling the rational design of novel pharmaceuticals and advanced materials.

References

-

Willingdon College, Sangli. Stereochemistry. [Link]

-

University of Wisconsin-Madison. Perhydroanthracenes. [Link]

-

Gao, H., et al. (2021). Initial pyrolysis of this compound conformers: A multi-scale simulation and experimental analysis. ResearchGate. [Link]

-

National Institute of Standards and Technology. Perhydroanthracene, (4aα, 8aβ, 9aα, 10aβ)-. NIST Chemistry WebBook. [Link]

-

NPTEL. Structure, Stereochemistry and Reactivity of Organic Compounds and Intermediates: A Problem-Solving Approach. [Link]

-

National Institute of Standards and Technology. Perhydrophenanthrene, (4aα, 4bβ, 8aα, 10aβ)-. NIST Chemistry WebBook. [Link]

-

Alabugin, I. V., et al. (2018). Revisited conformational analysis of perhydro‐3a,6a,9a‐triazaphenalene based on Raman analysis. ResearchGate. [Link]

-

National Center for Biotechnology Information. cis-Transoid-cis-perhydroanthracene. PubChem. [Link]

-

Allinger, N. L., et al. (1971). Conformational analysis. LXX. Perhydrophenanthrenes. The Journal of Organic Chemistry, 36(6), 739–745. [Link]

-

University of Glasgow. Stereochemistry of Perhydrophenanthrene Derivatives. Enlighten Theses. [Link]

- Google Patents.

-

Semantic Scholar. perhydroanthracene. [Link]

-

LookChem. Cas 2146-36-3, this compound. [Link]

-

Allinger, N. L., et al. (1971). Conformational analysis. LXX. Perhydrophenanthrenes. The Journal of Organic Chemistry. [Link]

-

NPTEL. Structures, Stereochemistry and Reactivity of Organic Compounds and Intermediates: A Problem-Solving Approach. [Link]

-

American Chemical Society. The Journal of Organic Chemistry Ahead of Print. [Link]

-

ResearchGate. ¹H NMR spectroscopic data for compounds 1, 3, and 5 (200 MHz, THF, 293 K). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Dhawale, K.D. (2020). M.Sc.II (Org.Steriochem.) || Topic: Perhydrophenanthrene. YouTube. [Link]

-

Dhawale, K.D. (2020). M.Sc.II (Org.Steriochem.) || Topic: Steriochemistry of perhydroanthracene. YouTube. [Link]

-

National Center for Biotechnology Information. cis,trans-Perhydroanthracene (4aalpha,8aalpha,9aalpha,10abeta)-. PubChem. [Link]

-

SpectraBase. 2a,3,4,5-Tetrahydroacenaphthene - ¹³C NMR. [Link]

-

ResearchGate. Vapor Pressure and Liquid Heat Capacity of Perhydroacenaphthylene and Perhydrophenanthrene. [Link]

-

Smellie, A., et al. (2003). Conformational analysis by intersection: CONAN. Journal of Computational Chemistry, 24(1), 10-20. [Link]

-

Semantic Scholar. Revisited conformational analysis of perhydro-3a,6a,9a-triazaphenalene based on Raman analysis. [Link]

Sources

- 1. This compound | 2146-36-3 [chemicalbook.com]

- 2. EP0255576A1 - Selective preparation of cis-perhydroacenaphthene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Properties and Calculations of Perhydroacenaphthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhydroacenaphthene (C₁₂H₂₀), also known as dodecahydroacenaphthylene, is a saturated tricyclic hydrocarbon notable for its compact and rigid structure.[1] As the fully hydrogenated derivative of acenaphthene, it exists as a mixture of stereoisomers, the properties of which are crucial for its various applications.[2] Industrially, this compound serves as a key intermediate in the synthesis of adamantane-based pharmaceuticals.[3][4][5] Its high energy density also makes it a relevant component in the study of advanced jet fuels.[6][7][8][9][10] For drug development professionals, its rigid scaffold is of significant interest for designing molecules with specific conformational constraints to enhance binding affinity and selectivity.[11][12][13][14][15]

A thorough understanding of the thermodynamic properties of this compound is essential for optimizing reaction conditions, designing separation processes, and performing computational modeling. This guide provides an in-depth analysis of the key thermodynamic parameters of this compound, outlines the experimental and computational methodologies for their determination, and presents a compilation of available data to support research and development activities.

Part 1: Core Thermodynamic Properties

The thermodynamic behavior of a compound is defined by several key properties. For this compound, these values are critical for predicting its stability, reactivity, and phase behavior.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[16][17] It is a fundamental measure of a molecule's energetic stability. A more negative value indicates greater stability relative to its elements. This property is indispensable for calculating the heat of any reaction involving the compound using Hess's Law.

For hydrocarbons like this compound, the enthalpy of formation is typically determined indirectly from its enthalpy of combustion, measured via bomb calorimetry.[18]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. The molar heat capacity at constant pressure (Cp) is particularly important for chemical process design, as it allows for the calculation of enthalpy changes with temperature. Experimental data for the liquid-phase heat capacity of this compound (as a mixture of stereoisomers) has been determined using heat conduction calorimetry over a temperature range of approximately 305 K to 335 K.[2][3][19] These measurements are crucial for engineering calculations involving heat transfer.

Entropy (S°)

Standard molar entropy is a measure of the molecular disorder or randomness of a system. It is determined calorimetrically by measuring the heat capacity from near absolute zero (0 K) up to the desired temperature and integrating, accounting for the entropies of any phase transitions.

Phase Change Properties

Understanding the phase behavior of this compound is vital for its handling, purification, and use as a solvent or reactant.

-

Vapor Pressure: This property is crucial for distillation design and safety assessments. The vapor pressure of this compound has been measured by comparative ebulliometry and can be represented by the Antoine equation for pressures ranging from 8 to 100 kPa.[2][3][19] At 25 °C, its vapor pressure is approximately 0.09 mmHg.[20][21]

Part 2: Experimental Determination Workflow

Accurate thermodynamic data relies on precise and well-validated experimental methods. Combustion calorimetry is the cornerstone for determining the enthalpy of formation of organic compounds.

Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

This protocol outlines the essential steps for measuring the standard enthalpy of combustion (ΔcH°) of this compound, from which the standard enthalpy of formation (ΔfH°) is calculated.

1. Sample Preparation and Purity Analysis:

- Rationale: The accuracy of the result is highly dependent on the purity of the sample. Impurities with different heats of combustion can introduce significant errors.

- Procedure:

- Purify the this compound sample (mixture of isomers) via fractional distillation or chromatography.

- Assess purity using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any residual impurities or isomeric distribution.[2]

- Accurately weigh a sample (typically 0.5 - 1.0 g) into a crucible.

2. Calorimeter Calibration:

- Rationale: The energy equivalent (calorimeter constant) of the bomb calorimeter must be precisely determined using a standard substance with a well-known heat of combustion.

- Procedure:

- Combust a certified sample of benzoic acid under identical conditions to be used for the this compound sample.

- Record the temperature rise with high precision.

- Calculate the energy equivalent of the calorimeter system from the known energy of combustion of benzoic acid and the observed temperature change.

3. Combustion of this compound:

- Rationale: The goal is to achieve complete and clean combustion of the sample to CO₂(g) and H₂O(l).

- Procedure:

- Place the crucible with the weighed sample inside the bomb.

- Add a small, known amount of water to the bomb to ensure the final state of water is liquid.

- Seal the bomb and pressurize it with high-purity oxygen (typically to ~30 atm).

- Submerge the bomb in the water-filled calorimeter jacket.

- Allow the system to reach thermal equilibrium.